テナシゲノサイドA

説明

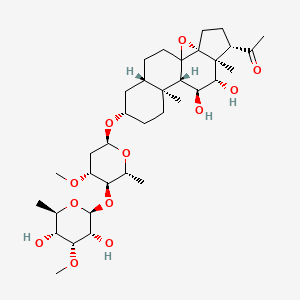

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is a useful research compound. Its molecular formula is C35H56O12. The purity is usually 95%.

BenchChem offers high-quality 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

テナシゲノサイドAは、マースデニア・テナシッシマから得られ、抗腫瘍効果が示されている {svg_1} {svg_2}. これは、非小細胞肺がん(NSCLC)、悪性腫瘍、肝癌を含むさまざまな癌の治療に使用されてきた {svg_3}. 抗腫瘍効果は、活性化されたシグナル伝達経路の多様化、阻害因子の抑制、および調節タンパク質の高発現レベルを通じて達成される {svg_4}.

バイオアベイラビリティの向上

This compoundを含むマースデニア・テナシッシマは、人体でのバイオアベイラビリティが低い {svg_5}. しかし、マースデニア・テナシッシマを霊芝の醗酵培地として使用することで、辛味サポニンが豊富な生体転換生成物を生成することを目的とした研究が行われた {svg_6}. 醗酵プロセス後、テナシゲニンを含むサポニンの含有量は0.1%から0.41%に増加した {svg_7}.

がん細胞の増殖とアポトーシスの阻害

This compoundを含むマースデニア・テナシッシマの抗がん効果は、醗酵後、大幅に強化された {svg_8}. この強化は、主にがん細胞の増殖とアポトーシスの阻害を通じて達成された {svg_9}.

免疫調節

This compoundを含むマースデニア・テナシッシマは、免疫調節効果があることが証明されている {svg_10}. 水溶性多糖の1つであるマースデニア・テナシッシマ多糖(MTP)は、正常マウスの免疫機能を改善し、腫瘍を有するマウスのH22肝癌細胞の腫瘍増殖を阻害することができる {svg_11}.

喘息と気管支炎の治療

This compoundを含むマースデニア・テナシッシマは、古くから喘息と気管支炎の治療に使用されてきた {svg_12}. この伝統的な中国のハーブは、何千年もの間、これらの目的のために使用されてきた {svg_13}.

肝臓保護と利尿

This compoundを含むマースデニア・テナシッシマは、肝臓保護と利尿効果があることが証明されている {svg_14}. これは、肝臓病と体液貯留に関連する状態の治療におけるその可能性を強調している {svg_15}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tenacigenoside A is a compound extracted from Marsdenia tenacissima, a traditional Chinese herbal medicine It’s known that marsdenia tenacissima has antitumor effects, which are the result of various activated signaling pathways and inhibiting factors .

Mode of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can inhibit different cancer types including non-small cell lung cancer (nsclc), malignant tumors, hepatic carcinoma, and so on . This inhibition is likely due to the compound’s interaction with various signaling pathways and inhibiting factors .

Biochemical Pathways

It’s known that the effects of marsdenia tenacissima on cancer are the result of various activated signaling pathways . More research is needed to identify the specific pathways affected by Tenacigenoside A.

Pharmacokinetics

It’s known that the bioavailability of marsdenia tenacissima, from which tenacigenoside a is derived, is low in the human body . More research is needed to outline the ADME properties of Tenacigenoside A and their impact on its bioavailability.

Result of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can induce apoptosis and suppress autophagy through erk activation in lung cancer cells . More research is needed to describe the specific molecular and cellular effects of Tenacigenoside A’s action.

Action Environment

It’s known that gene-environment interactions can have a significant impact on human health . These interactions could potentially influence the action of Tenacigenoside A. More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Tenacigenoside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, Tenacigenoside A interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

Tenacigenoside A exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . It also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase . Furthermore, Tenacigenoside A affects cell signaling pathways, such as the ERK pathway, leading to the suppression of autophagy and promotion of apoptosis in non-small cell lung cancer cells . It also modulates gene expression and cellular metabolism, contributing to its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of Tenacigenoside A involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of inflammatory mediators. Tenacigenoside A also interacts with caspases, promoting their activation and inducing apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacigenoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, Tenacigenoside A has shown sustained anti-tumor effects over several days, with a gradual increase in apoptosis and inhibition of cell proliferation . In in vivo studies, long-term administration of Tenacigenoside A has demonstrated consistent anti-tumor effects without significant degradation .

Dosage Effects in Animal Models

The effects of Tenacigenoside A vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Tenacigenoside A can induce apoptosis in cancer cells and inhibit tumor growth . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Tenacigenoside A is involved in several metabolic pathways, primarily through hydroxylation and dehydrogenation reactions . It interacts with enzymes such as cytochrome P450, which catalyze its metabolism and contribute to its bioavailability and efficacy . The compound also affects metabolic flux and metabolite levels, influencing various cellular processes and contributing to its biological activities .

Transport and Distribution

Within cells and tissues, Tenacigenoside A is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, Tenacigenoside A accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Tenacigenoside A exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, Tenacigenoside A may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its biological effects .

特性

IUPAC Name |

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHWIVFCMYBJP-ZMFWOZTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the structure of Tenacigenoside A compare to other similar compounds found in Marsdenia tenacissima?

A: Tenacigenoside A is a pregnane glycoside, a class of compounds characterized by a pregnane steroid core structure attached to sugar molecules (glycosides). [, ] Several related pregnane glycosides have been isolated from Marsdenia tenacissima, including Tenacigenosides B, C, D, F, G, H, I, and K. [, , ] These compounds share a similar core structure but differ in the type, number, and arrangement of sugar moieties attached to the pregnane skeleton, as well as the presence or absence of specific functional groups. [, , ] These structural differences can influence their pharmacological activities and properties.

Q2: What analytical methods are used to identify and quantify Tenacigenoside A?

A2: Several analytical techniques are employed to characterize and quantify Tenacigenoside A. These include:

- High-Performance Liquid Chromatography (HPLC): This technique separates the different compounds in a mixture based on their chemical properties. [, ]

- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this method helps identify and quantify compounds based on their mass-to-charge ratio. [, , ] It can also provide structural information through fragmentation patterns. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and connectivity of atoms in a molecule. [, , ]

Q3: Has the pharmacokinetics of Tenacigenoside A been investigated?

A: While a comprehensive pharmacokinetic profile for Tenacigenoside A is not yet available, some information can be gleaned from studies on related compounds in Marsdenia tenacissima. For example, a study on Xiao-Ai-Ping injection, a traditional Chinese medicine derived from Marsdenia tenacissima containing Tenacigenoside A and other C21 steroids, utilized LC-MS/MS to investigate the pharmacokinetics of six C21 steroids in rat plasma after intravenous administration. [] This study provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds, laying the groundwork for further research on individual components like Tenacigenoside A.

Q4: What are the implications of structural variations in Tenacigenoside A and related compounds?

A: The diverse structures of Tenacigenoside A and its related compounds isolated from Marsdenia tenacissima suggest a complex structure-activity relationship. [, , ] Variations in the sugar moieties and functional groups could influence their binding affinity to target molecules, impacting their potency and selectivity. [] Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. Future studies should aim to synthesize and evaluate Tenacigenoside A analogs with targeted structural modifications to improve their efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1159280.png)